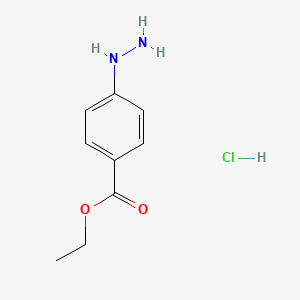










|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[N:13]([O-])=O.[Na+].O.O.[Sn](Cl)[Cl:20]>Cl.O>[ClH:20].[C:6]([C:5]1[CH:4]=[CH:3][C:2]([NH:1][NH2:13])=[CH:12][CH:11]=1)([O:8][CH2:9][CH3:10])=[O:7] |f:1.2,3.4.5,8.9|
|


|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=C(C(=O)OCC)C=C1
|
|
Name
|
|
|
Quantity
|
780 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
43.9 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
312 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
682.9 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.[Sn](Cl)Cl
|
|
Name
|
|
|
Quantity
|
470 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-13 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the temperature below -4° C. (ca 50 minutes)
|
|
Type
|
STIRRING
|
|
Details
|
After being stirred for further 10 minutes at -5° C.
|
|
Duration
|
10 min
|
|
Type
|
FILTRATION
|
|
Details
|
the mixture was quickly filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to remove solids
|
|
Type
|
ADDITION
|
|
Details
|
the clear yellow filtrate was added portionwise to
|
|
Type
|
TEMPERATURE
|
|
Details
|
a cooled (-20° C.)
|
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the temperature below -10° C. (ca 25 minutes)
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to -5° C. over 25 min
|
|
Duration
|
25 min
|
|
Type
|
FILTRATION
|
|
Details
|
the solid was collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with diethyl ether (2×300 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over phosphorous pentoxide-potassium hydroxide at 60° C. in vacuum oven
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.C(=O)(OCC)C1=CC=C(C=C1)NN
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 131.8 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 20142.8% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |